Product packaging for 3-Methoxyoxan-4-one(Cat. No.:CAS No. 624734-17-4)

3-Methoxyoxan-4-one

Cat. No.: B1290594
CAS No.: 624734-17-4
M. Wt: 130.14 g/mol
InChI Key: YMJJPBWCARDMCG-UHFFFAOYSA-N
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Description

Contextualization within Tetrahydropyran (B127337) and Heterocyclic Chemistry

3-Methoxyoxan-4-one belongs to the class of compounds known as tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. Tetrahydropyrans and their derivatives, including tetrahydropyran-4-ones, are significant structural motifs found in numerous bioactive natural products and medicinal compounds. nih.gov The presence of both a ketone and a methoxy (B1213986) group on the tetrahydropyran ring of this compound provides it with unique reactivity and makes it a subject of interest within the broader field of heterocyclic chemistry. The study of such heterocycles is crucial for the development of new synthetic methodologies and the discovery of novel therapeutic agents. nih.gov

Significance as a Versatile Organic Synthon and Building Block

In organic synthesis, this compound serves as a versatile synthon and building block. Its bifunctional nature, possessing both a ketone and an ether linkage, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it has been listed as a compound in patent literature related to the development of new pyrazole (B372694) derivatives and CCR2 antagonists, highlighting its role as a precursor in the synthesis of potentially bioactive compounds. google.com.pggoogle.com The ability to participate in various reactions makes it a key component for constructing larger, more intricate molecular architectures.

Historical Development and Evolution of Synthetic Strategies for Related Oxanones

The synthesis of oxanones, and specifically tetrahydropyran-4-ones, has evolved significantly over time. Early methods for creating such heterocyclic ketones often involved multi-step processes. For instance, the synthesis of the parent compound, tetrahydro-4H-pyran-4-one, has been achieved through various routes, including the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas followed by cyclization. google.com Another approach involves the hydrogenation of pyran-4-one derivatives. google.com

More contemporary methods focus on efficiency and stereoselectivity. The Prins cyclization, for example, has emerged as a powerful tool for constructing tetrahydropyran rings. rsc.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. Variations of this reaction have been developed to allow for the direct and stereoselective synthesis of substituted tetrahydropyran-4-ones from simple starting materials. rsc.org The development of catalytic systems, including those based on perrhenic acid, has further enhanced the utility of these cyclization reactions. rsc.org The historical progression from classical, often lengthy syntheses to modern, catalytic, and often one-pot procedures reflects the broader advancements in the field of organic synthesis, aiming for greater efficiency and sustainability. orgsyn.org

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1290594 3-Methoxyoxan-4-one CAS No. 624734-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJPBWCARDMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634789
Record name 3-Methoxyoxan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-17-4
Record name 3-Methoxyoxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-tetrahydropyrane-4-one
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Advanced Synthetic Methodologies for 3 Methoxyoxan 4 One and Its Precursors

Stereoselective and Enantioselective Approaches to the Oxan-4-one Scaffold

The control of stereochemistry is paramount in the synthesis of complex molecules. For 3-methoxyoxan-4-one, the stereocenters at positions C2, C3, C5, and C6 can give rise to multiple stereoisomers. The following sections outline key strategies to control the absolute and relative stereochemistry of the oxan-4-one ring.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, by temporarily incorporating a chiral moiety into the substrate to direct the formation of new stereocenters. mdpi.com This approach has been successfully applied to the synthesis of various heterocyclic systems.

A notable example relevant to the synthesis of 3-alkoxy-substituted pyranones involves the use of a chiral auxiliary derived from ethyl L-lactate. In a study by Matsuo and coworkers, a chiral cyclobutanone (B123998) bearing an ethyl L-lactate group at the 3-position was reacted with various aldehydes in the presence of a combination of titanium(IV) chloride and tin(II) chloride. nih.gov This reaction furnished 2,3-dihydro-4-pyranones with high enantiomeric excess (up to 93% ee). This strategy could be adapted for the synthesis of enantiomerically enriched this compound precursors. The chiral auxiliary would first be installed on a suitable acyclic precursor, followed by a cyclization step to form the oxan-4-one ring, with the auxiliary directing the stereochemical outcome. Subsequent removal of the auxiliary would yield the desired chiral product.

The Evans oxazolidinone auxiliaries are another class of widely used chiral auxiliaries that have proven effective in a multitude of asymmetric transformations, including alkylations and aldol (B89426) reactions. sioc-journal.cn A plausible route to an enantiomerically enriched this compound could involve the asymmetric alkylation of an Evans acyl-oxazolidinone with a methoxy-containing electrophile, followed by a series of transformations to construct the oxan-4-one ring. The high levels of diastereocontrol typically observed with these auxiliaries make them an attractive option for controlling the stereochemistry at the C3 position. york.ac.uk

Table 1: Chiral Auxiliary-Mediated Synthesis of Dihydropyranone Precursors Data synthesized from analogous reactions in the literature.

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1Ethyl L-lactateBenzaldehydeTiCl₄, SnCl₂-93% nih.gov
2Evans OxazolidinoneAcetaldehydeBu₂BOTf, DIPEA>95:5>98% sioc-journal.cn

Organocatalytic Strategies for Enantiomerically Enriched Pyranone Construction

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a metal-free alternative to traditional methods. beilstein-journals.org Various organocatalytic strategies have been developed for the construction of enantioenriched pyranone and related heterocyclic scaffolds.

One prominent approach involves the use of chiral amine catalysts, such as prolinol derivatives, to activate substrates through enamine or dienamine intermediates. For instance, the enantioselective synthesis of 1- and 3-substituted isochromans has been achieved via an intramolecular oxa-Michael reaction of an alkoxyboronate, catalyzed by a chiral bifunctional organocatalyst. snnu.edu.cn This methodology could potentially be adapted for the intramolecular cyclization of a suitably designed acyclic precursor to yield a chiral this compound.

Furthermore, asymmetric [3+3] annulation reactions, catalyzed by chiral squaramide or thiourea (B124793) organocatalysts, have been successfully employed for the synthesis of densely substituted tetrahydropyrano[3,2-c]quinolinones with excellent diastereo- and enantioselectivity. researchgate.net These catalysts operate through a network of hydrogen bonds to control the stereochemical outcome of the reaction. A similar strategy could be envisioned for the reaction between a 1,3-dicarbonyl compound and a suitable three-carbon synthon bearing a methoxy (B1213986) group to construct the this compound skeleton. The use of bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, can be particularly effective in controlling the geometry of the transition state.

Table 2: Organocatalytic Synthesis of Pyranone Scaffolds Data synthesized from analogous reactions in the literature.

EntryCatalyst TypeReaction TypeSubstrate 1Substrate 2Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
1Chiral Squaramide[3+3] Annulation4-Hydroxyquinolin-2-oneMBH 2-naphthoate (B1225688) of nitroolefinup to 96%>20:1 researchgate.net
2Jacobsen-type ThioureaConjugate Transfer Hydrogenationβ,β-disubstituted nitroolefinHantzsch esterup to 98%- organic-chemistry.org
3Chiral Phosphoric Acid[3+2] CycloadditionIndole-based enaminone2,3-Diketosterup to 96%- researchgate.net

Metal-Catalyzed Asymmetric Synthesis of Methoxyoxan Systems

Transition metal catalysis represents a highly versatile and efficient tool for the construction of chiral molecules. mdpi.comsioc-journal.cn The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate is a key aspect of this field. mdpi.com

While specific examples for the metal-catalyzed asymmetric synthesis of this compound are not abundant in the literature, several general strategies can be considered. Metal-catalyzed enantioselective allylation, for instance, allows for the formation of various carbon-carbon and carbon-heteroatom bonds with high levels of asymmetric induction. nih.gov A potential route could involve the asymmetric allylic substitution of a suitable precursor, where the methoxy group is introduced via a nucleophilic attack on a metal-activated allylic substrate.

Another powerful approach is the transition metal-catalyzed hydroacylation, which involves the addition of an aldehyde C-H bond across a π-system. sioc-journal.cn An intramolecular version of this reaction, catalyzed by a chiral rhodium or iridium complex, could be employed to cyclize an unsaturated aldehyde precursor to form the chiral oxan-4-one ring. The enantioselectivity of such reactions is highly dependent on the nature of the chiral ligand employed.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and selective modification of organic molecules. snnu.edu.cn A chiral transient directing group strategy, for example, could be used to direct a metal catalyst to a specific C-H bond in a precursor molecule, enabling its enantioselective conversion to the desired this compound.

Table 3: Overview of Relevant Metal-Catalyzed Asymmetric Reactions General methodologies applicable to the synthesis of chiral heterocycles.

Catalyst SystemReaction TypeKey FeaturesPotential ApplicationReference
Pd/Chiral LigandAsymmetric Allylic AlkylationHigh enantioselectivity in C-O bond formation.Introduction of the methoxy group with stereocontrol. nih.gov
Rh/Chiral PhosphineAsymmetric HydroacylationAtom-economical C-C bond formation and cyclization.Enantioselective cyclization to form the oxan-4-one ring. sioc-journal.cn
Pd/Chiral Amino AcidC-H Arylation with Transient Directing GroupHigh enantioselectivity in C-H functionalization.Stereoselective functionalization of a precursor to build complexity. snnu.edu.cn

Diastereoselective Control in this compound Synthesis

In addition to controlling the absolute stereochemistry, achieving the desired relative stereochemistry between multiple stereocenters is a significant challenge. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible isomers.

A number of methods have been developed for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. One such method involves a tandem reaction sequence of an aldol reaction of a β-ketoester with an aldehyde, followed by a Knoevenagel condensation with another equivalent of aldehyde, and an intramolecular Michael addition. This one-pot procedure can lead to the formation of a single diastereomer of a highly substituted tetrahydropyran-4-one. nih.gov By carefully choosing the starting materials, including one bearing a methoxy group, this strategy could be applied to the diastereoselective synthesis of this compound derivatives.

DDQ-mediated oxidative cyclization of benzylic and allylic ethers has also been shown to produce tetrahydropyrans with high diastereocontrol. nih.govpitt.edu This method proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is influenced by the substituents on the starting material. This approach offers a versatile route to functionalized tetrahydropyran (B127337) systems and could be adapted for the synthesis of specific diastereomers of this compound.

Regioselective Functionalization and Derivatization of the Oxan-4-one Ring

The ability to selectively introduce functional groups at specific positions of the oxan-4-one ring is crucial for the synthesis of diverse derivatives. Regioselective C-H functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized substrates. nih.gov

Electrophotocatalysis using a trisaminocyclopropenium (TAC) ion has been shown to enable the highly regioselective C-H functionalization of ethers. nih.gov This method allows for the coupling of ethers with various partners, such as isoquinolines, alkenes, and pyrazoles, with high regioselectivity for the less-hindered α-position. This strategy could potentially be applied to the direct functionalization of the oxan-4-one ring at a specific position, depending on the electronic and steric properties of the substrate and catalyst.

Another approach involves the regioselective α-lithiation of a preformed tetrahydropyran ring followed by trapping with an electrophile. For instance, the direct and efficient functionalization of 2-phenyltetrahydropyran has been achieved by deprotonation with s-butyllithium in the presence of TMEDA, followed by reaction with various electrophiles. researchgate.net This methodology could be adapted to introduce substituents at the C2 or C6 positions of the this compound scaffold.

Furthermore, decatungstate anion photocatalysis has been demonstrated to achieve site-selective C-H functionalization of ketones. acs.org For example, the alkylation of 3-methylcyclopentanone (B121447) proceeded preferentially at the methine C-H bond. This type of regioselectivity, governed by a combination of polar and steric effects, could be harnessed for the selective functionalization of the this compound ring at positions adjacent to the carbonyl group or the methoxy substituent.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.govnih.gov Biocatalytic transformations, particularly hydroxylations, are highly attractive for the introduction of functional groups with high regio- and stereoselectivity. nih.gov

A plausible chemoenzymatic route to chiral this compound could involve the biocatalytic hydroxylation of a suitable oxan-4-one precursor to introduce a hydroxyl group at the C3 position. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including steroids that contain the oxan-4-one motif, like oxandrolone. researchgate.netresearchgate.netmdpi.comaub.edu.lb The resulting 3-hydroxyoxan-4-one could then be chemically methylated to afford the final product. The stereoselectivity of the hydroxylation step would be controlled by the choice of the enzyme.

Table 4: Biocatalytic Hydroxylation of Steroidal Scaffolds Illustrating the potential of biocatalysis for the hydroxylation of oxan-4-one containing molecules.

SubstrateBiocatalyst (Fungus)Product(s)Key TransformationReference
OxandroloneFusarium culmorum12β-hydroxyoxandroloneRegioselective hydroxylation mdpi.com
OxandroloneMortierella isabellina9α-hydroxyoxandroloneRegioselective hydroxylation mdpi.com
OxandroloneLaetiporus sulphureus6α-hydroxyoxandroloneRegioselective hydroxylation mdpi.com
OxandroloneGlomerella fusarioides17β,11α-dihydroxy-17α-methylandrosta-2-oxa-4-ene-3-oneHydroxylation and dehydrogenation aub.edu.lb

Development of Sustainable and Scalable Synthetic Routes

The drive towards "green chemistry" has significantly influenced the development of synthetic routes for complex molecules like this compound. rsc.orgwhiterose.ac.uk The principles of pot, atom, and step economy (PASE) are central to creating more sustainable and efficient syntheses. rsc.orgresearchgate.net This involves designing reactions that maximize the incorporation of starting materials into the final product, minimize waste, and reduce the number of separate reaction and purification steps. rsc.orgresearchgate.net

For the synthesis of the core tetrahydropyran-4-one structure, traditional methods often involve multiple steps with significant waste generation. researchgate.net In contrast, modern approaches aim to be "greener" by utilizing catalytic processes and designing routes that are more convergent. whiterose.ac.uk For instance, research has demonstrated the synthesis of highly substituted tetrahydropyran-4-ones by applying PASE principles, resulting in a quantifiable improvement in sustainability metrics like mass intensity and atom economy compared to conventional routes. whiterose.ac.ukresearchgate.net

A key challenge in developing a scalable route is ensuring the process is robust, safe, and economically viable on a larger scale. This often involves moving away from hazardous reagents and solvents. For example, a commercially viable synthesis of tetrahydropyran-4-carboxylic acid, a related structure, was optimized for commercial scale by focusing on environmentally friendly methods. ijprajournal.com The use of continuous flow chemistry is another strategy that can enhance scalability and safety.

While a specific, fully developed sustainable and scalable route for this compound is not extensively documented, the principles can be applied. A hypothetical "green" synthesis could involve:

Renewable Starting Materials: Utilizing bio-based precursors to form the carbon skeleton.

Catalytic Cyclization: Employing an efficient and recyclable catalyst for the formation of the tetrahydropyran ring.

Selective Methoxy Group Introduction: A highly selective and atom-economical method for adding the methoxy group at the C-3 position.

A comparison between a traditional and a potential sustainable approach highlights the advantages of green chemistry principles.

This table is based on a comparative study on the synthesis of substituted THP rings and illustrates the resource efficiency of PASE methodologies. researchgate.net

One-Pot Synthetic Strategies for Oxan-4-one Derivatives

One-pot syntheses, where multiple transformations occur in a single reaction vessel, represent a significant advance in synthetic efficiency. researchgate.net These strategies reduce the need for intermediate purification steps, saving time, solvents, and resources, thereby aligning with the principles of green chemistry. rsc.orgresearchgate.net

For the synthesis of the tetrahydropyran-4-one scaffold, several one-pot methods have been developed. One such strategy involves a titanium tetrachloride (TiCl₄) mediated reaction of diketene (B1670635) with two different aldehydes in a sequential manner. This approach allows for the construction of highly substituted tetrahydropyran-4-ones in a single pot. whiterose.ac.uk Another example is the development of a one-pot method to synthesize dissymmetric bisarylidene derivatives of tetrahydro-4H-pyran-4-one, where a monoarylidene intermediate is formed and then reacted with a second aldehyde without isolation. benthamdirect.com

These one-pot procedures often rely on a cascade or tandem sequence of reactions. For instance, a Knoevenagel condensation followed by a Michael addition can be performed in one pot to build the functionalized ring system. whiterose.ac.uk The choice of catalyst and reaction conditions is critical to ensure that all steps in the sequence proceed efficiently.

While a specific one-pot synthesis for this compound is not prominently featured in the literature, the existing methodologies for related oxan-4-one derivatives provide a strong foundation. A potential one-pot strategy could involve a tandem reaction sequence where the tetrahydropyran ring is formed and the methoxy group is introduced concurrently or in a sequential, one-pot manner. For example, a conjugate addition of methanol (B129727) to a suitable α,β-unsaturated precursor, followed by an intramolecular cyclization, could potentially be achieved in a single pot.

Table 2: Examples of One-Pot Synthetic Strategies for Tetrahydropyran-4-one Derivatives

Reaction Type Key Features Result Reference
PASE Synthesis TiCl₄-mediated reaction of diketene and aldehydes Formation of 2,6-cis diastereomer of substituted THPs whiterose.ac.ukresearchgate.net
Dissymmetric Bisarylidene Synthesis Stepwise aldol condensation with two different aldehydes High yields of mono- or dissymmetric bisarylidenes benthamdirect.com

| Four-Component Reaction | N,S-acetalation and decarboxylative [3+2] cycloaddition | Diastereoselective synthesis of spirooxindolepyrrolothiazoles | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxyoxan 4 One

Nucleophilic Additions to the C-4 Carbonyl Functionality

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to reaction with a variety of nucleophiles. frontiersin.org This reactivity is fundamental to the construction of more complex molecules from the oxan-4-one scaffold. chemicalbook.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product. frontiersin.org The stereochemical outcome of this addition is significant, as the attack can occur from either face of the planar carbonyl group, potentially leading to a mixture of stereoisomers if a new chiral center is created. frontiersin.org

Common nucleophilic addition reactions at the C-4 position include:

Addition of Hydrides: This reduction reaction is discussed in more detail in section 3.5.

Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols, creating a new carbon-carbon bond.

Wittig Reaction: The carbonyl group can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent). This reaction is a key method for forming carbon-carbon double bonds. chemicalbook.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) to the carbonyl group results in the formation of a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols. atamanchemicals.com

Acetal (B89532) and Ketal Formation: In the presence of an acid catalyst, aldehydes and ketones react reversibly with alcohols to form acetals or ketals. google.com This reaction is often used to protect the carbonyl group during other chemical transformations. For instance, reaction with ethylene (B1197577) glycol forms a cyclic acetal which is stable to basic and nucleophilic reagents but can be readily removed by acid hydrolysis. google.com

Table 1: Examples of Nucleophilic Addition Reactions at the C-4 Carbonyl

Reaction Type Reagent(s) Product Type
Grignard Reaction R-MgX, then H₃O⁺ Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Cyanohydrin Formation KCN, H⁺ Cyanohydrin
Acetal Formation R'OH (2 equiv.), H⁺ Acetal
Cyclic Acetal Formation HOCH₂CH₂OH, H⁺ Cyclic Acetal

Reactions Involving the C-3 Methoxy (B1213986) Group

The methoxy group at the C-3 position is an ether linkage and can participate in specific reactions, primarily nucleophilic substitution. Under certain conditions, the methoxy group can be displaced by other nucleophiles. This substitution likely proceeds via an SN2 mechanism, although the specific conditions and stereochemical outcome would depend on the nature of the nucleophile and the reaction conditions. For example, nucleophiles like amines or thiols could potentially replace the methoxy group, likely under basic conditions to generate a more potent nucleophile.

The stability of the methoxy group is noteworthy. For instance, under standard reductive conditions using borohydride (B1222165) reagents, the methoxy group typically remains intact due to its electron-withdrawing nature which makes the adjacent C-H bonds less susceptible to hydride attack. However, cleavage of the ether can be achieved under harsh, acidic conditions (e.g., using strong protic acids like HBr or HI), which would proceed via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base.

Electrophilic Reactions on the Tetrahydropyran (B127337) Ring System

Saturated heterocyclic systems like the tetrahydropyran ring are generally not susceptible to electrophilic attack due to the lack of π-electrons. Unlike aromatic heterocycles such as furan (B31954) or pyridine, which readily undergo electrophilic substitution, the oxane ring in 3-Methoxyoxan-4-one is electron-rich only at the oxygen atom. msu.edu

Ring Transformations and Rearrangement Reactions of the Oxan-4-one Core

The tetrahydropyran ring, while generally stable, can undergo transformations such as ring-opening under specific conditions. Acid-catalyzed ring-opening can occur, particularly with strong acids. The reaction is initiated by the protonation of the ring oxygen, which makes it a better leaving group. A nucleophile present in the reaction medium can then attack one of the adjacent carbon atoms (C-2 or C-6), leading to the cleavage of the C-O bond and the formation of a linear product. libretexts.org For example, treatment of a similar tetrahydropyran derivative with concentrated HCl at reflux leads to the cleavage of the ring to form a linear amino alcohol.

Intramolecular rearrangements are also possible. For instance, condensation reactions involving oxane derivatives can sometimes be followed by intramolecular cyclization and rearrangement to form new heterocyclic systems. vulcanchem.com

Oxidation and Reduction Chemistry of the this compound Framework

Reduction: The most common reduction reaction for this compound involves the C-4 carbonyl group. The ketone can be readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, typically in a protic solvent like methanol (B129727) or ethanol. pressbooks.pubchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. pressbooks.pubchemguide.co.uk A subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield the corresponding 3-methoxyoxan-4-ol (B1373181). youtube.com The use of NaBH₄ is advantageous as it does not typically reduce the ether linkage of the methoxy group.

Table 2: Reduction of this compound

Reagent(s) Initial Functional Group Product Functional Group
NaBH₄, then H₂O/H⁺ C-4 Ketone C-4 Secondary Alcohol

Oxidation: The oxidation of the this compound framework is more complex. The saturated tetrahydropyran ring is relatively resistant to oxidation. However, the carbon atoms adjacent to the ring oxygen (C-2 and C-6) are potential sites for oxidation under strong conditions, as they are in an ether linkage. The oxidation of primary alcohol groups on carbohydrate polymers to carboxylic acids using reagents like TEMPO/(hypochlorite) is a known transformation. atamanchemicals.com While this compound lacks a primary alcohol, the C-2 and C-6 positions could potentially be oxidized to lactones under harsh conditions.

Furthermore, the oxidation of methoxy groups, particularly in flavonoid chemistry, can lead to O-demethylation to form hydroxyl groups. nih.gov This is typically a metabolic reaction catalyzed by enzymes like cytochrome P450, but it highlights the potential for the C-3 methoxy group to be a site of oxidative transformation. nih.gov

Formation of Glycosidic Linkages with Methoxyoxan Units

Glycosidic bonds are covalent linkages that join a carbohydrate (or a derivative) to another molecule. organic-chemistry.org A derivative of this compound, specifically the alcohol product obtained from the reduction of the C-4 ketone (3-methoxyoxan-4-ol), can act as a glycosyl acceptor. In a glycosylation reaction, the hydroxyl group at C-4 could attack the anomeric carbon of a suitably activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) to form a new glycosidic bond. frontiersin.orggoogle.comresearchgate.net

The formation of such a glycoside would involve several steps, including the protection of other reactive functional groups if necessary. The synthesis of glycosides is a cornerstone of carbohydrate chemistry, often requiring careful control of stereochemistry at the newly formed anomeric center. nih.gov The resulting glycoside would incorporate the 3-methoxyoxan unit into a larger, more complex oligosaccharide-like structure. frontiersin.org

Design, Synthesis, and Chemical Biology of 3 Methoxyoxan 4 One Derivatives and Analogues

Synthesis and Functionalization of 3-Methoxyoxan-4-amine (B2635802) and 3-Methoxyoxan-4-ol (B1373181)

The synthesis of key derivatives such as 3-methoxyoxan-4-amine and 3-methoxyoxan-4-ol serves as a critical entry point for further chemical modifications. The introduction of amine and hydroxyl functionalities opens up avenues for a wide range of chemical transformations.

One common approach to synthesizing (3S,4S)-4-methoxytetrahydropyran-3-amine involves a chemoenzymatic method, which combines chemical and enzymatic steps to achieve high stereoselectivity. This process may begin with the creation of a chiral intermediate, followed by the selective introduction of the methoxy (B1213986) and amine groups. Industrial-scale production of this compound may utilize more efficient methods like continuous flow synthesis, allowing for precise control over reaction parameters and leading to higher yields and purity. The hydrochloride salt of 3-methoxyoxan-4-amine is typically formed by reacting the free base with hydrochloric acid under anhydrous conditions.

The synthesis of these derivatives often starts from (3R)-3-methoxytetrahydro-4H-pyran-4-one, which is then functionalized with an amine group. molaid.com Stereochemical control is a crucial aspect of these syntheses and is often achieved through the use of asymmetric catalysis or chiral auxiliaries.

Chemical Synthesis of 2-(3-Methoxyoxan-4-yl)acetic Acid Derivatives

The synthesis of acetic acid derivatives attached to the 3-methoxyoxan-4-yl core introduces another layer of structural diversity and potential functionality. These derivatives are typically synthesized through multi-step reaction sequences. ontosight.ai

The general process can involve condensation reactions, substitution reactions, and the use of catalysts to enhance reaction yields and selectivity. ontosight.ai For instance, a plausible synthetic route could involve the reaction of a suitable 3-methoxyoxan-4-yl precursor with a reagent that can introduce the acetic acid moiety. The characterization of the resulting complex organic molecules relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity. ontosight.ai

Incorporation of 3-Methoxyoxan-4-one into Complex Glycosidic Structures and Modified Starch Derivatives

The this compound scaffold has been successfully incorporated into complex glycosidic structures and modified starch derivatives, leading to materials with unique properties and potential applications in various industries.

Modified starches, also known as starch derivatives, are produced by physically, enzymatically, or chemically treating native starch to alter its properties. wikipedia.org These modifications can enhance stability against heat, acid, and shear, as well as alter texture and viscosity. wikipedia.org The incorporation of the this compound moiety into starch can be achieved through reactions like esterification and etherification, which further enhance its properties for specific applications.

One example of a complex glycoside derived from modified starch is 2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one. The synthesis of such complex structures involves the formation of multiple glycosidic linkages between oxidized and methoxylated sugar units, often employing enzymatic or chemical glycosylation methods. khanacademy.org

Type of Starch Derivative Modification Method Key Properties Potential Applications
Acid-treated starchTreatment with inorganic acids (e.g., HCl)Reduced viscosityFood products, adhesives wikipedia.org
Oxidized starchTreatment with oxidizing agentsIncreased stickinessFood products, paper coatings
Hydroxypropylated starchReaction with propylene (B89431) oxideIncreased viscosity stabilityFood thickeners, stabilizers wikipedia.org
Cationic starchIntroduction of positive electrical chargeWet end sizing agentPaper manufacturing wikipedia.org

Synthesis of Fused Heterocyclic Systems Featuring the Methoxyoxan Moiety (e.g., Chromen-4-one and Thiopyran-4-one Analogues)

The fusion of the methoxyoxan moiety with other heterocyclic systems, such as chromen-4-one and thiopyran-4-one, has led to the development of novel compounds with interesting chemical and biological properties.

Chromen-4-one Analogues: Chromen-4-one, a privileged structure in medicinal chemistry, can be synthesized through various methods, often involving the cyclization of appropriate precursors under acidic or basic conditions. ijrpc.com The synthesis of chromen-4-one analogues incorporating the methoxyoxan ring would likely involve multi-step synthetic sequences, potentially starting from functionalized 2-hydroxyacetophenones. semanticscholar.org For example, a reaction between a methoxyoxan-substituted precursor and a suitable cyclizing agent could yield the desired fused heterocyclic system. psgcas.ac.in

Thiopyran-4-one Analogues: The synthesis of thiopyran-4-one analogues often starts from readily available precursors like dimethyl 3,3'-thiobispropanoate. researchgate.net Treatment with a base followed by decarboxylation can yield tetrahydro-4H-thiopyran-4-one. researchgate.net This ketone can then serve as a building block for the synthesis of more complex thiopyran-based heterocyclic systems through multi-component reactions. rsc.org The incorporation of a methoxyoxan moiety could be achieved by using a starting material that already contains this ring system or by introducing it at a later stage of the synthesis.

Development of this compound as a Scaffold for Bioactive Molecules

The concept of a molecular scaffold is central to modern drug discovery, where a core structure is decorated with various functional groups to create a library of compounds for screening. lifechemicals.com The this compound ring system presents itself as a promising scaffold due to its inherent structural features and the potential for diverse functionalization.

The development of bioactive molecules from this scaffold involves a systematic approach that includes:

Scaffold Selection and Prioritization: Identifying the this compound core as a promising starting point based on computational analysis and medicinal chemistry knowledge. lifechemicals.com

Chemical Modification: Synthesizing a library of derivatives by introducing various substituents at different positions of the oxane ring. lifechemicals.com

Biological Screening: Evaluating the synthesized compounds for their biological activity against specific targets. nih.gov

The incorporation of bioactive molecules into scaffolds, such as those based on chitosan, has been shown to enhance their potential for applications in regenerative medicine. nih.govmdpi.com These bioactive scaffolds can promote tissue regeneration through various mechanisms, including anti-inflammatory and proangiogenic effects. nih.gov

Investigations into Structure-Activity Relationships (SAR) of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound analogues, SAR studies aim to identify the key structural features responsible for their observed biological effects.

A typical SAR study involves synthesizing a series of analogues with systematic variations in their structure and then evaluating their biological activity. researchgate.net For example, in the context of monoamine transporter releasing agents, studies on methcathinone (B1676376) analogs have shown that the position of substituents on the aromatic ring can significantly impact potency and selectivity. nih.gov Similarly, for this compound analogues, SAR studies would involve:

Varying Substituents: Introducing different functional groups at various positions of the oxane ring.

Altering Stereochemistry: Synthesizing and testing different stereoisomers of the analogues.

Modifying the Core Structure: Replacing the oxygen atom in the ring with other heteroatoms, such as sulfur, to create thiopyran analogues. nih.gov

The data obtained from these studies helps in building a comprehensive understanding of the SAR, which can then guide the design of more potent and selective bioactive molecules. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methoxyoxan 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-Methoxyoxan-4-one, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its molecular structure and assessing its purity.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and multiplicities of the proton signals allow for the assignment of each hydrogen atom in the molecule. The methoxy (B1213986) group protons are expected to appear as a singlet, while the protons on the oxane ring will exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and their attached carbons. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which is key to elucidating the relative stereochemistry of the methoxy group at the C3 position.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its electronic environment. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift. The purity of the sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
2 3.80-3.95 (m) ~68
3 4.10-4.20 (m) ~75
5 2.50-2.65 (m) ~45
6 3.60-3.75 (m) ~65
OCH₃ 3.40 (s) ~58

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. studymind.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₆H₁₀O₃).

Electron ionization (EI) is a common ionization method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a "fingerprint" of the molecule and can be used for structural confirmation. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the oxane ring and the loss of the methoxy group. libretexts.orgmsu.edu

Key Fragmentation Pathways:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the ether oxygen is expected.

Loss of methoxy group: A prominent fragment corresponding to the loss of a methoxy radical (•OCH₃) would be observed.

Ring cleavage: Fragmentation of the oxane ring can occur through various pathways, leading to smaller, stable ions. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
130 [M]⁺
99 [M - OCH₃]⁺
71 [M - OCH₃ - CO]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of the Carbonyl and Ether Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.commt.com These techniques are particularly useful for identifying functional groups.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the ketone, typically appearing in the region of 1715-1730 cm⁻¹. The C-O-C stretching vibrations of the ether linkage and the oxane ring will give rise to strong bands in the fingerprint region, usually between 1050 and 1250 cm⁻¹. americanpharmaceuticalreview.com

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. photothermal.com While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. The C-C and C-H vibrations of the ring structure would be clearly visible. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. scifiniti.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C=O Stretch (Ketone) ~1725 (strong) ~1725 (moderate)
C-O-C Stretch (Ether) ~1100-1200 (strong) ~1100-1200 (weak)
C-H Stretch (Aliphatic) ~2850-3000 (moderate) ~2850-3000 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com The ketone chromophore in this compound is expected to exhibit a weak n→π* transition at a longer wavelength (around 270-300 nm) and a stronger π→π* transition at a shorter wavelength (below 200 nm). msu.edu

While UV-Vis spectroscopy provides limited structural information for this compound, it is a valuable tool for quantitative analysis. technologynetworks.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

Transition λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
n→π* ~280 Low (~15-50)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles of the molecule. mdpi.com

This technique would provide unambiguous evidence for the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the stereochemical configuration at the C3 chiral center. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, can also be elucidated. nih.gov

Table 5: Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 6.2
c (Å) 12.1
β (°) 105
Volume (ų) 615

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation, Identification, and Purity Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity by detecting and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. hplc.eu A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, would be suitable for the analysis of this compound. core.ac.ukfabad.org.tr Detection can be achieved using a UV detector, set at the λmax of the n→π* transition, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. HPLC is particularly useful for purity profiling and stability studies. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds. emerypharma.com this compound is sufficiently volatile for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. shimadzu.comresearchgate.net This technique is highly sensitive and can be used for the detection of trace-level impurities. nih.gov

Table 6: Illustrative Chromatographic Conditions for this compound

Technique Column Mobile Phase/Carrier Gas Detector
HPLC C18 (4.6 x 250 mm, 5 µm) Acetonitrile:Water (60:40) UV (280 nm)

Table of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Studies of 3 Methoxyoxan 4 One

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Methoxyoxan-4-one. researchgate.netepstem.netresearchgate.net These methods are used to determine the molecule's structural parameters (bond lengths and angles), vibrational frequencies, and a variety of electronic properties. researchgate.netepstem.netepstem.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized around the oxygen atoms of the ether and methoxy (B1213986) groups, which have lone pairs of electrons. The LUMO is likely centered on the carbonyl group (C=O), which is the primary electron-accepting site. Molecular Electrostatic Potential (MEP) maps can further illustrate the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 1: Representative Calculated Electronic Properties for Heterocyclic Ketones * Data is illustrative and based on typical values for similar heterocyclic systems calculated by DFT methods (e.g., B3LYP/6-31G). researchgate.netresearchgate.net

Property Representative Value Significance
HOMO Energy -6.5 to -7.5 eV Indicates electron-donating ability
LUMO Energy -0.5 to -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.5 to 6.5 eV Relates to chemical reactivity and stability

Conformational Analysis and Molecular Dynamics Simulations of the Oxan-4-one Ring

The six-membered oxan-4-one ring is not planar and exists in various conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements of the molecule. The most common conformations for a six-membered ring are the "chair," "boat," and "twist-boat" forms. For the oxan-4-one ring, the chair conformation is typically the most stable due to minimized steric and torsional strain.

The presence of the methoxy group at the 3-position introduces additional complexity. The methoxy group can be in either an axial or equatorial position, leading to two different chair conformations. The relative stability of these conformers is influenced by steric interactions and stereoelectronic effects, such as the anomeric effect. Computational methods can predict the energy difference between these conformers. rsc.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. arxiv.orgrsc.orgplos.org By simulating the motions of atoms, MD can reveal how the oxan-4-one ring flexes and transitions between different conformations. rsc.orgplos.org These simulations are particularly useful for understanding how the molecule behaves in a solution or when interacting with other molecules, providing insights into its flexibility and the populations of different conformers at a given temperature. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. fiveable.mediva-portal.org This process involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. fiveable.mersc.org By calculating the potential energy surface of a reaction, chemists can determine the energy barriers (activation energies) for each step, which helps in understanding reaction rates and predicting the most likely mechanism. rsc.orgresearchgate.net

For this compound, computational studies could investigate various reactions, such as:

Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile on the carbonyl carbon to understand the stereoselectivity of the reaction.

Enolate formation: Studying the deprotonation at the α-carbon (position 3 or 5) to form an enolate, a key intermediate in many organic reactions.

Ring-opening reactions: Investigating the conditions and energy requirements for cleaving the ether linkage in the oxane ring.

These computational studies allow for the visualization of reaction pathways and the characterization of short-lived intermediates that may be difficult to detect experimentally. fiveable.mediva-portal.org

In Silico Screening and Molecular Docking Studies of this compound Derivatives with Biological Targets

In silico screening and molecular docking are computational techniques used in drug discovery to predict how a molecule (a ligand) might interact with a biological target, typically a protein or enzyme. nih.govfrontiersin.orgresearchgate.net Molecular docking algorithms place the ligand into the binding site of a receptor and estimate the binding affinity, often expressed as a docking score. researchgate.netnih.gov

While there is limited specific research on this compound itself, derivatives of the oxane and tetrahydropyranone scaffold are of interest in medicinal chemistry. nih.gov Docking studies could be used to screen a virtual library of this compound derivatives against various biological targets. nih.govchemmethod.com For example, these compounds could be docked into the active sites of enzymes implicated in diseases like cancer or infections to identify potential inhibitors. nih.govfrontiersin.org The results of these studies can prioritize which compounds should be synthesized and tested in the lab, saving time and resources. chemmethod.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical Oxanone Derivative This data is for illustrative purposes only and does not represent actual experimental results.

Target Protein (PDB ID) Ligand (Hypothetical) Docking Score (kcal/mol) Key Interacting Residues
Kinase (e.g., 4CCQ) Oxanone-Derivative-1 -7.5 GLU-8, LYS-20, ASP-145
Protease (e.g., 6B1E) Oxanone-Derivative-1 -6.8 HIS-41, CYS-145, GLY-143

The docking results highlight the potential binding affinity and the specific amino acid residues in the protein's active site that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR are computational methods that aim to build mathematical models relating the chemical structure of a series of compounds to their physical properties (QSPR) or biological activities (QSAR). researchgate.net These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression or machine learning, to find a correlation with the measured property or activity. researchgate.net

For a series of derivatives of this compound, a QSAR study could be performed to understand what structural features are important for a specific biological effect, such as antimicrobial activity. nih.govresearchgate.net

The process involves:

Data Set: A collection of 3-hydroxypyran-4-one derivatives with measured antimicrobial activity. nih.gov

Descriptor Calculation: Calculating various numerical descriptors for each molecule, which can be constitutional, topological, geometrical, or quantum-chemical. nih.govresearchgate.net

Model Building: Using statistical tools to create an equation that links the descriptors to the activity. researchgate.net

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov For instance, a model might reveal that increasing a molecule's hydrophobicity while maintaining a specific shape enhances its activity. nih.gov

Emerging Applications and Future Research Directions in 3 Methoxyoxan 4 One Chemistry

Catalytic Applications of 3-Methoxyoxan-4-one Derivatives in Organic Synthesis

While derivatives of this compound are typically the targets of synthesis rather than the catalysts themselves, the field is rich with catalytic strategies designed to produce these and related pyranone structures. The development of efficient catalytic systems is crucial for accessing these valuable molecules. Research has highlighted the use of various catalysts to facilitate the synthesis of oxan-4-one derivatives, demonstrating the importance of catalysis in this area.

For instance, the synthesis of hydroxymethylpyranone derivatives has been achieved through an asymmetric Aldol (B89426) reaction between tetrahydropyranone and benzaldehyde, catalyzed by BINOL thiourea (B124793). gychbjb.com This method has proven efficient, yielding products with high enantioselectivity. gychbjb.com Similarly, Ta-MOF nanostructures have been employed as effective and reusable nanocatalysts for the multicomponent reaction that yields 1,4-dihydropyran derivatives. frontiersin.org In the preparation of statins, tetrahydropyranone derivatives are hydrogenated using specialized catalysts like Ru-BINAP to ensure high enantioselectivity. google.com Ionic liquids, considered green catalysts, have also been explored; [EMIM][OH] has been used to mediate the synthesis of tetrahydrobenzo[b]pyran derivatives, acting as both the catalyst and the solvent system under microwave irradiation. ajgreenchem.com

These examples underscore that the "catalytic applications" in the context of this compound chemistry are primarily focused on the catalytic synthesis of its derivatives. The choice of catalyst is critical in controlling reaction efficiency, yield, and stereochemistry.

Table 1: Catalytic Systems for the Synthesis of Oxan-4-one and Related Pyran Derivatives

Catalyst TypeSpecific Catalyst ExampleReaction TypeTarget DerivativeReference
OrganocatalystBINOL thioureaAsymmetric Aldol ReactionHydroxymethylpyranone gychbjb.com
NanocatalystTantalum Metal-Organic Framework (Ta-MOF)Multicomponent Reaction1,4-Dihydropyran frontiersin.org
OrganometallicRuthenium-BINAP (Ru-BINAP)Enantioselective HydrogenationTetrahydropyranone for Statins google.com
Ionic Liquid[EMIM][OH]CondensationTetrahydrobenzo[b]pyran ajgreenchem.com
Acid CatalystGeneral Acid CatalystNot Specified(3R)-3-methoxyoxan-4-one google.com

Advanced Materials Science and Polymer Chemistry Featuring Methoxyoxan Subunits

The incorporation of methoxyoxan subunits into larger molecular architectures is an emerging area with potential applications in materials science and polymer chemistry. The inherent functionalities of the this compound ring system make it an attractive building block for creating novel polymers and advanced materials with tailored properties. symeres.com

One significant link is found in the realm of biopolymers. Starch, a naturally occurring carbohydrate polymer, can be chemically modified to produce complex derivatives. usda.gov For example, a highly complex glycoside derivative incorporating a dihydroxy-methoxyoxan subunit is derived from modified starch and sees use across the food, pharmaceutical, and materials science industries. smolecule.com This demonstrates the integration of methoxyoxan-like structures into functional biopolymer backbones.

Furthermore, the general class of oxazine (B8389632) compounds, which are related heterocycles, is used to create chromogenic materials. google.com These are stimuli-responsive materials that change color in response to external factors like pH (halochromism), light (photochromism), or heat (thermochromism), finding use in sensors, displays, and smart windows. google.com This suggests a potential research avenue for developing similar functional materials based on the oxan-4-one scaffold. The reactivity of the oxanone ring could be harnessed for ring-opening polymerization, a common method for creating polymers from cyclic monomers, to produce new materials with unique thermal or mechanical properties. symeres.comornl.gov The development of such materials from renewable biomass sources aligns with the principles of green chemistry. royalsocietypublishing.org

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology is a particularly fruitful area for this compound derivatives, which have been widely investigated as scaffolds for new therapeutic agents. peerj.com Their ability to serve as building blocks for more complex molecules makes them valuable in medicinal chemistry.

Numerous studies have revealed the potential biological activities of these compounds. For example, oximes derived from 3,5-substituted tetrahydropyran-4-ones have shown antibacterial activity. kaznu.kz In a more complex application, a derivative incorporating a (3S,4S)-3-methoxyoxan-4-ylamino substituent has been synthesized as part of a potential CCR2 antagonist for treating conditions like arthritis and cancer metastasis. vulcanchem.com Similarly, another intricate derivative of (3S,4S)-3-methoxyoxan-4-yl has been cataloged in chemical libraries and linked to biological assays. usda.gov

The structural motif is also found in inhibitors of key biological targets. Derivatives of the related 3-hydroxy-pyran-4-one have been designed as potent inhibitors of HIV-1 integrase. google.com In the fight against inflammatory diseases, an oxan-4-yl group was incorporated into a molecule that acts as a potent inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical therapeutic target. kaznu.kz These examples highlight a clear trend where synthetic chemistry provides novel molecular structures based on the oxan-4-one core, which are then evaluated for their biological function, epitomizing the synergy between the two disciplines. nih.gov

Table 2: Biologically Active Derivatives and Their Targets

Derivative ClassSpecific MoietyBiological Target/ActivityDisease AreaReference
Oxime Derivative3,5-Disubstituted tetrahydropyran-4-one oximeAntibacterialInfectious Disease kaznu.kz
Amine Derivative(3S,4S)-3-methoxyoxan-4-ylaminoCCR2 AntagonistInflammation, Cancer vulcanchem.com
Pyrazole (B372694) DerivativeN-(3-carbamoyl-1H-pyrazol-4-yl)...oxan-4-ylIRAK4 InhibitorInflammatory Disease kaznu.kz
Pyranone Derivative3-Hydroxy-pyran-4-oneHIV-1 Integrase InhibitorHIV/AIDS google.com

Development of Novel Synthetic Tools and Reagents for Oxan-4-one Derivatization

Progress in exploring the applications of this compound derivatives is intrinsically linked to the development of new and efficient synthetic methodologies. Chemists are continuously innovating to create diverse libraries of these compounds for screening and to scale up the production of promising candidates.

A variety of synthetic strategies have been reported. A one-pot, three-component condensation of an aldehyde, malononitrile, and dimedone is a common method for producing related tetrahydrobenzo[b]pyran systems. ajgreenchem.com For the core tetrahydropyran-4-one structure, the condensation of acetone (B3395972) with formaldehyde (B43269) is a foundational method. kaznu.kz More advanced techniques aim to create specific, often complex, derivatives. For instance, new aldoxime derivatives of 4H-pyran-4-ones have been prepared by condensing di(aminoxymethyl) pyranones with aromatic aldehydes. mdpi.com

The synthesis of N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine involves reacting a thiadiazole-amine with an appropriate oxan-4-yl derivative, often under reflux conditions. For creating glycosyl 1,3,4-oxadiazoles, a key step involves a p-TsCl/pyridine-mediated cyclization under mild conditions. researchgate.net To achieve high stereochemical control, chemoenzymatic synthesis, which combines chemical and enzymatic steps, can be employed to produce chiral amines from oxanone precursors with high enantioselectivity. nih.gov

Table 3: Synthetic Methodologies for Oxan-4-one Derivatization

MethodKey ReagentsProduct TypeKey FeatureReference
Aldol CondensationAcetone, Formaldehyde, K₂CO₃3,5-Disubstituted tetrahydropyran-4-oneForms the core ring structure kaznu.kz
OximationHydroxylamine (B1172632) hydrochloride, AcONaTetrahydropyran-4-one oximeIntroduction of oxime functionality kaznu.kz
One-Pot CondensationAldehyde, Malononitrile, DimedoneTetrahydrobenzo[b]pyranEfficient multicomponent reaction ajgreenchem.com
CyclizationAcylthiosemicarbazide, p-TsCl, PyridineGlycosyl 1,3,4-oxadiazoleMild conditions for heterocycle formation researchgate.net
Chemoenzymatic SynthesisChiral catalysts, EnzymesChiral aminesHigh enantioselectivity nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of the this compound scaffold is fundamental to unlocking its full synthetic potential. The molecule's reactivity is primarily dictated by the interplay between the ketone at the 4-position and the methoxy (B1213986) group at the 3-position, all within the conformational constraints of the oxane ring. frontiersin.org

The carbonyl group is a key site for chemical transformations, readily participating in nucleophilic addition and condensation reactions. frontiersin.org A prime example is the reaction with hydroxylamine to form oximes. kaznu.kz The ketone can also be reduced to a hydroxyl group via catalytic hydrogenation, yielding the corresponding alcohol derivative. Current time information in Bangalore, IN. This transformation can significantly alter the molecule's properties, such as increasing its water solubility. Current time information in Bangalore, IN.

Derivatives of this compound can undergo a range of further reactions. For example, N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine can be subjected to oxidation to form sulfoxides, reduction of the thiadiazole ring, or nucleophilic substitution where the methoxy group is replaced by other functional groups like amines or thiols. The development of one-pot methods to create dissymmetric bisarylidene derivatives via sequential aldol condensations further showcases the controlled reactivity that can be achieved at the positions alpha to the ketone. nih.gov This ongoing exploration into new reactions and reactivity patterns continues to expand the chemical space accessible from this versatile starting material.

Q & A

Basic: What are the recommended methods for synthesizing 3-Methoxyoxan-4-one in a laboratory setting?

Methodological Answer:
The synthesis of this compound typically involves cyclization of a β-keto ester precursor under acidic or basic conditions. For example, a methoxy-substituted β-keto ester can undergo intramolecular cyclization via a Claisen condensation or acid-catalyzed ketonization. A similar approach was used for synthesizing 3-methoxyflavone derivatives, where cyclization of methoxy-substituted precursors yielded the target compound . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical, as demonstrated in the synthesis of 4-Methoxy-2(5H)-furanone, where microwave-assisted methods improved yield .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify the methoxy group (δ ~3.3–3.5 ppm for 1^1H; δ ~55–60 ppm for 13^{13}C) and the ketone moiety (δ ~200–210 ppm for 13^{13}C). For analogs like 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, NMR confirmed substituent positions and ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C6_6H8_8O3_3 for this compound), while fragmentation patterns reveal structural motifs.
  • IR Spectroscopy : A strong carbonyl stretch (~1700–1750 cm1^{-1}) confirms the ketone group .

Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer:
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

Cross-validate studies : Compare data from structurally similar compounds, such as 4-Methoxy-2(5H)-furanone, where stability was pH-dependent .

Controlled replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere for oxidation-prone compounds) .

Computational modeling : Use density functional theory (DFT) to predict electronic effects of the methoxy group on ketone reactivity, as applied to 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid .

Systematic documentation : Track variables like humidity and light exposure, which degrade labile analogs (e.g., methoxy-substituted flavones) .

Advanced: What computational approaches are used to predict the electronic effects of the methoxy group in this compound?

Methodological Answer:

  • DFT Calculations : Assess the electron-donating effect of the methoxy group on the ketone’s electrophilicity. For example, in 3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid, methoxy substitution altered frontier molecular orbitals (HOMO-LUMO gaps), influencing reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability, critical for understanding hydrolysis pathways in aqueous environments .
  • QSPR/QSAR Models : Relate substituent effects (e.g., methoxy position) to physicochemical properties like logP or pKa, as seen in studies on methoxyflavones .

Handling: What are the key safety considerations when handling this compound based on its structural analogs?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for methoxy-substituted chromones .
  • Storage : Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation, similar to 4-Methoxy-2(5H)-furanone .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM or THF), as advised for 3-Hydroxy-4'-methoxyflavone .
  • Spill Management : Absorb with silica gel or vermiculite and dispose as hazardous waste, following protocols for methoxycarbonyl compounds .

Advanced: How can researchers design experiments to probe the tautomeric behavior of this compound?

Methodological Answer:

  • Variable Temperature NMR (VT-NMR) : Monitor keto-enol tautomerism by observing chemical shift changes across temperatures (e.g., –40°C to 80°C) .
  • Isotopic Labeling : Introduce 18^{18}O at the ketone position to track oxygen exchange, a method validated for cyclic ketones .
  • pH-Dependent Studies : Use buffered solutions to assess tautomer stability; methoxy groups often reduce enol content due to electron donation, as seen in 4-methoxyacetophenone studies .

Basic: What are the optimal chromatographic conditions for purifying this compound?

Methodological Answer:

  • Column Choice : Use reverse-phase C18 columns for polar analogs (e.g., 3-Hydroxy-4-methoxyxanthone) with methanol/water gradients .
  • Mobile Phase : Add 0.1% formic acid to improve peak resolution for oxygen-containing heterocycles .
  • Prep-HPLC : For scale-up, apply isocratic elution (e.g., 70:30 acetonitrile/water) at 2 mL/min, as optimized for methoxy-substituted furanones .

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